molecular formula C18H13FN2O4 B4625430 5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4625430
M. Wt: 340.3 g/mol
InChI Key: AZPNGBOFBNOXEF-DHDCSXOGSA-N
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Description

Synthesis Analysis

The synthesis of related heteroarylpyrimidines often involves Suzuki cross-coupling reactions, utilizing boronic acid derivatives in conjunction with heteroaryl halides under palladium catalysis to yield desired pyrimidinyl derivatives. Such methods demonstrate the versatility and efficiency of cross-coupling reactions in constructing complex heteroaryl structures, which could be applicable to the synthesis of our compound of interest (Saygılı, Batsanov, & Bryce, 2004).

Molecular Structure Analysis

Crystal structure analyses of related compounds reveal significant insights into the spatial arrangement and bonding interactions within these molecules. Such studies are crucial for understanding the molecular foundation of the compound's reactivity and properties. For instance, X-ray crystallography has been employed to elucidate the structure of related pyrimidine derivatives, shedding light on their conformation and intermolecular interactions, which are pivotal for rationalizing their chemical behavior and reactivity (Zhi, 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These include but are not limited to, Suzuki cross-coupling reactions, condensation reactions, and the formation of Schiff bases through reactions with aldehydes or ketones. Such reactions not only extend the utility of these compounds in synthetic organic chemistry but also open avenues for the development of novel materials and biologically active molecules (Castillo, Tigreros, & Portilla, 2018).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular structure. Insights into these properties are essential for the development of applications ranging from pharmaceutical formulations to materials science. Studies on related compounds provide a foundation for understanding how variations in molecular structure can influence these physical properties, which is crucial for designing compounds with desired physical characteristics (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Chemical Properties Analysis

The chemical properties of "5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione" and its derivatives, including reactivity, stability, and functional group transformations, are integral to their utility in synthetic chemistry and potential applications in drug discovery and materials science. Investigations into the reactivity patterns, stability under various conditions, and the potential for functional group transformations provide valuable information for exploiting these compounds in various chemical contexts (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Scientific Research Applications

Synthesis and Biological Activity

A series of derivatives related to the pyrimidine core have been synthesized, demonstrating significant larvicidal activity against certain larvae, showcasing the potential of these compounds in pest control and possibly in the development of new insecticides (Gorle et al., 2016). This research underscores the versatility of the pyrimidine scaffold in the development of bioactive molecules.

Cytotoxicity and Anticancer Activity

The compound has been a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines and Schiff bases, evaluated for cytotoxic activity against various cancer cell lines. These studies indicate the potential of pyrimidine derivatives in cancer therapy by demonstrating their ability to inhibit the growth of cancer cells (Hassan et al., 2015), (Hassan et al., 2014).

Aggregation-Induced Emission (AIE)

Investigations into the spectral-luminescent properties of derivatives have revealed that certain modifications lead to aggregation-induced emission (AIE) phenomena. This characteristic makes them suitable for development into efficient luminescent materials, potentially useful in sensors and organic light-emitting devices (OLEDs) (Mendigalieva et al., 2022).

properties

IUPAC Name

(5Z)-5-[(4-fluorophenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O4/c1-25-14-4-2-3-13(10-14)21-17(23)15(16(22)20-18(21)24)9-11-5-7-12(19)8-6-11/h2-10H,1H3,(H,20,22,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPNGBOFBNOXEF-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-5-(4-fluorobenzylidene)-6-hydroxy-3-(3-methoxyphenyl)pyrimidine-2,4(3H,5H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
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5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
5-(4-fluorobenzylidene)-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

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